3'-Aminoacetophenone

Overview

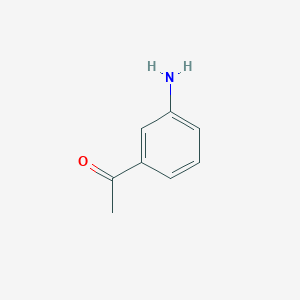

Description

3′-Aminoacetophenone (3AA, C₈H₉NO) is a meta-substituted aromatic ketone with an amino group at the third position of the acetophenone scaffold. It is widely utilized as a ligand in coordination chemistry and as a precursor in synthesizing pharmaceuticals, agrochemicals, and bioactive chalcones . Its molecular weight is 135.16 g/mol, with a CAS registry number of 99-03-6 and an InChIKey of CKQHAYFOPRIUOM-UHFFFAOYSA-N . The compound exhibits diverse biological activities, including antitumor, antimicrobial, and tyrosinase inhibitory properties .

Preparation Methods

3'-Aminoacetophenone can be synthesized through various methods. One common synthetic route involves the reduction of 3’-nitroacetophenone using tin(II) chloride and hydrochloric acid . The reaction proceeds as follows:

- Dissolve 3’-nitroacetophenone in a mixture of tin(II) chloride and hydrochloric acid.

- Heat the mixture to 90°C and then cool it to room temperature.

- Filter the resulting precipitate and wash it with water.

- Recrystallize the product from ethanol to obtain pure this compound.

Industrial production methods may involve similar reduction reactions but on a larger scale, with optimized conditions for higher yield and purity.

Chemical Reactions Analysis

3'-Aminoacetophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 3-acetamidobenzoic acid using oxidizing agents like potassium permanganate.

Reduction: Reduction of the ethanone group can yield 1-(3-aminophenyl)ethanol.

Substitution: The amino group can participate in electrophilic substitution reactions, such as diazotization followed by coupling with phenols to form azo dyes.

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and nitrous acid for diazotization .

Scientific Research Applications

Medicinal Chemistry

3'-Aminoacetophenone plays a critical role in the synthesis of various pharmaceuticals. Its derivatives are often utilized in the development of drugs due to their biological activity.

Case Study: Synthesis of Pactamycin

One notable application of this compound is in the asymmetric total synthesis of pactamycin, a complex antitumor antibiotic. The compound serves as a starting reagent in this synthesis, showcasing its utility in producing biologically active molecules with therapeutic potential .

Research Findings

Research has demonstrated that derivatives of this compound exhibit significant antiproliferative properties across multiple cancer cell lines. This highlights the compound's potential as a lead structure for developing new anticancer agents .

Analytical Chemistry

This compound is also employed in analytical methods, particularly in chromatography and spectroscopy.

Application in Chromatography

The compound is used as a standard reference material for gas chromatography (GC) and high-performance liquid chromatography (HPLC) due to its well-defined chemical properties and stability. Its purity is typically analyzed using GC methods, ensuring accurate quantification in various samples .

Spectroscopic Studies

Studies utilizing Fourier Transform Infrared (FT-IR) and Raman spectroscopy have provided insights into the molecular dynamics and interactions of this compound. These techniques help elucidate the compound's structural characteristics and vibrational modes, which are essential for understanding its reactivity and interactions with other molecules .

Material Science

In material science, this compound has been explored for its potential applications in polymer chemistry and nanotechnology.

Synthesis of Functional Polymers

Research indicates that this compound can be used as a building block for synthesizing functional polymers. These polymers may possess unique properties suitable for applications in coatings, adhesives, and drug delivery systems .

Nanotechnology Applications

The compound has been investigated for its role in the synthesis of nanomaterials, particularly those with antimicrobial properties. By modifying the structure of this compound, researchers can create nanoparticles that exhibit enhanced antibacterial activity, making them suitable for medical applications .

Mechanism of Action

The mechanism of action of 3'-Aminoacetophenone depends on its specific application. For instance, in antimicrobial studies, it is believed to interfere with bacterial cell wall synthesis or protein function. In anticancer research, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific molecular pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Conformational Differences

3′-Aminoacetophenone is compared with its positional isomers, 2′- and 4′-aminoacetophenone (2AA and 4AA), which differ in the amino group's position on the benzene ring (ortho, meta, and para, respectively).

Key Findings:

- Conformational Stability: Rotational spectroscopy studies reveal that 3AA exists in two conformers (Z and E arrangements of the C=O and NH₂ groups). The Z conformer is energetically favored over E by ~5.5 kJ/mol due to reduced steric hindrance. In contrast, 4AA adopts a single planar conformation stabilized by resonance between the amino and carbonyl groups .

- Methyl Rotation Barriers : The barrier to internal rotation of the methyl group (V₃) is higher in 3AA (7.04 kJ/mol for Z conformer) than in 4AA (6.53 kJ/mol), indicating greater steric or electronic constraints in the meta isomer .

- Amino Inversion Dynamics: Computational models suggest that amino inversion splitting increases by 78% from aniline to 3AA and 4AA, with 3AA (E conformer) showing the largest splitting due to inductive effects .

Table 1: Structural and Dynamic Properties

| Property | 3′-Aminoacetophenone (3AA) | 4′-Aminoacetophenone (4AA) |

|---|---|---|

| Dominant Conformer(s) | Z > E | Single planar |

| Methyl Rotation Barrier | 7.04 kJ/mol (Z) | 6.53 kJ/mol |

| Amino Inversion Splitting | Higher in E conformer | Moderate |

Anticancer Potential:

- 3AA Derivatives : Chalcones derived from 3AA exhibit moderate activity against glioblastoma stem cells, with IC₅₀ values ranging from 10–50 µM .

- 4AA Derivatives: 4′-Aminoacetophenone chalcones show enhanced potency, attributed to improved resonance stabilization and electron-withdrawing effects .

Enzyme Inhibition:

- Tyrosinase Inhibition : 3AA thiosemicarbazones demonstrate significant activity (IC₅₀ ~1.5 µM), outperforming 4AA analogues due to meta-substitution favoring enzyme binding .

- β-Secretase (BACE1) Inhibition : Sulfonamide chalcones from 3AA and 4AA show comparable inhibitory effects (~60–70% at 10 µM), suggesting minimal positional dependence .

Photophysical and Environmental Behavior

- 3AA : Exhibits solvent-dependent fluorescence due to proximity of n→π* and π→π* transitions. Hydrogen bonding with acrylic acid derivatives enhances photostability .

- Environmental Fate : All isomers have low log KOW (0.5–1.2) and bioconcentration factors (BCF < 10), indicating minimal bioaccumulation .

Biological Activity

3'-Aminoacetophenone, also known as 3-acetylaniline, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article delves into its biological activities, encompassing antioxidant, anticancer, and antimicrobial effects, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by an amino group attached to the aromatic ring of acetophenone. Its molecular formula is CHN, and it exhibits properties that make it a candidate for diverse biological applications.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. A study comparing various derivatives found that certain compounds with similar structures showed DPPH radical scavenging activities comparable to ascorbic acid, a well-known antioxidant. The antioxidant activity of this compound itself has been suggested but requires further investigation to quantify its efficacy accurately .

Anticancer Activity

This compound has shown promise in anticancer research. A notable study evaluated the activity of aminochalcones, including 3'-aminochalcone derivatives, against various cancer cell lines. The findings indicated that 3'-aminochalcone exhibited IC values ranging from 1.43 to 1.98 µg/mL against human colon cancer cell lines (HT-29, LS180), demonstrating significant antiproliferative effects .

Table: Anticancer Activity of Aminochalcones

| Compound | Cell Line | IC (µg/mL) |

|---|---|---|

| 2'-Aminochalcone | HT-29 | 1.43 |

| 3'-Aminochalcone | HT-29 | 1.98 |

| 4'-Aminochalcone | HT-29 | Not reported |

The mechanism of action appears to involve apoptosis induction in cancer cells, making it a potential candidate for further development in cancer therapeutics .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial effects. A study on aminochalcones highlighted that derivatives effectively inhibited the growth of Escherichia coli and other pathogenic bacteria. The strongest bacteriostatic activity was noted for specific derivatives at concentrations as low as 0.0625 mg/mL .

Table: Antimicrobial Activity of Aminochalcones

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| 3'-Amino-4-benzyloxychalcone | E. coli ATCC10536 | 0.0625 |

| 4'-Aminochalcone | Various strains | Not reported |

Case Studies

- Antioxidant Evaluation : A comparative study assessed the antioxidant capacity of various amino derivatives, including those related to this compound. The results indicated a strong correlation between structure and antioxidant efficacy, with some derivatives outperforming traditional antioxidants like vitamin C .

- Anticancer Mechanism : Research on the molecular mechanisms revealed that the anticancer effects of this compound derivatives are largely attributed to their ability to induce apoptosis in cancer cells through pathways involving caspases .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Schiff base ligands using 3'-Aminoacetophenone?

- Methodological Answer : Schiff bases are synthesized by refluxing equimolar solutions of this compound and benzaldehyde derivatives in absolute ethanol at 80°C for 30 minutes. The products precipitate upon cooling, followed by filtration and recrystallization from hot ethanol .

- Key Parameters : Reaction temperature (80°C), solvent (ethanol), and molar ratio (1:1) are critical for yield and purity.

Q. How is this compound characterized using spectroscopic methods?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm structure and purity. Computational methods like the Gauge-Independent Atomic Orbital (GIAO) approach, coupled with density functional theory (DFT) optimization, predict chemical shifts for validation against experimental data .

- Example : Theoretical calculations in chloroform show deviations <0.36 ppm for protons, ensuring accurate assignments .

Q. What is the role of the amino group in this compound’s reactivity?

- Methodological Answer : The amino group facilitates nucleophilic reactions, such as alkylation or condensation. For instance, in α-alkylation, the amino group stabilizes intermediates via resonance, enabling selective C- or N-alkylation under controlled conditions (e.g., Li₂CO₃ as a base at 140°C) .

Properties

IUPAC Name |

1-(3-aminophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-6(10)7-3-2-4-8(9)5-7/h2-5H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKQHAYFOPRIUOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0021830 | |

| Record name | 3-Aminoacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99-03-6 | |

| Record name | 3′-Aminoacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminoacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Acetylaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7637 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(3-aminophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Aminoacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-aminoacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.475 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3'-Aminoacetophenone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H366ULD45X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.